molecular formula C22H35N3O2 B2624044 N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1788561-31-8

N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2624044
CAS No.: 1788561-31-8
M. Wt: 373.541
InChI Key: MCVDQTFBGVKFTI-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide: is a complex organic compound that features a bipiperidine core with a tert-butylphenyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to attach the bipiperidine and methoxy groups .

Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of complex organic compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bipiperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The bipiperidine core provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bipiperidine core, along with the tert-butyl and methoxy groups, allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-22(2,3)17-5-7-18(8-6-17)23-21(26)25-13-9-19(10-14-25)24-15-11-20(27-4)12-16-24/h5-8,19-20H,9-16H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDQTFBGVKFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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